(S)-2,2,3-Trimethylpentane
Description
Overview of Molecular Chirality in Hydrocarbon Systems
Molecular chirality, often described as "handedness," is a fundamental concept in stereochemistry. mdpi.comlibretexts.org A molecule is considered chiral if it is non-superimposable on its mirror image. mdpi.comlibretexts.org This property arises from the three-dimensional arrangement of atoms. In hydrocarbon systems, chirality typically occurs when a carbon atom is bonded to four different substituents, creating a chiral center. mdpi.com These non-superimposable mirror images are known as enantiomers. mdpi.com Enantiomers of a chiral molecule share identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. mdpi.comkhanacademy.org This ability to rotate plane-polarized light is termed optical activity. khanacademy.org While all organic compounds have a three-dimensional structure, not all are chiral. The presence or absence of a plane of symmetry is a key determinant; chiral molecules lack such a plane. libretexts.org
The Unique Stereochemical Challenge of Branched Alkanes
Alkanes, being the simplest organic compounds composed solely of carbon and hydrogen with single bonds, can exhibit complex stereochemistry, particularly when branched. libretexts.org The free rotation around carbon-carbon single bonds in alkanes leads to different conformational isomers, or conformers. libretexts.orglibretexts.org However, the introduction of branching can create chiral centers, leading to stereoisomerism.
The challenge in studying branched alkanes lies in the subtle differences in energy and physical properties between their isomers. libretexts.org For instance, the bond dissociation energies of primary, secondary, and tertiary C-H bonds are very similar, making selective chemical transformations difficult. nih.gov The synthesis of a specific branched alkane, especially a single enantiomer, requires precise control over reaction conditions to achieve the desired stereochemical outcome. stackexchange.com This presents a significant hurdle in both synthetic chemistry and in the separation and analysis of these closely related compounds.
Rationale for Dedicated Research on (S)-2,2,3-Trimethylpentane
This compound is one of the 18 structural isomers of octane (B31449) (C₈H₁₈). ontosight.aiyoutube.com Octane and its isomers are significant components of gasoline and are used as reference fuels in determining octane ratings. ontosight.aiwikipedia.org The degree of branching in an alkane's structure significantly influences its properties, such as boiling point and octane rating. libretexts.orgektinteractive.com Highly branched alkanes, like the isomers of octane, tend to have higher octane ratings, making them desirable as components in fuel. ektinteractive.com
2,2,3-Trimethylpentane (B1293788), as a branched octane isomer, is of interest for its combustion properties. ontosight.ai Its specific enantiomer, this compound, provides a model system for studying how chirality might influence the behavior of hydrocarbons in various applications, from fuel science to materials chemistry. Research on this specific isomer helps to build a more complete understanding of the structure-property relationships across the entire class of octane isomers.
Table 1: Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | (3S)-2,2,3-trimethylpentane | C₈H₁₈ | 114.23 | 40824-48-4 |
| (R)-2,2,3-Trimethylpentane | (3R)-2,2,3-trimethylpentane | C₈H₁₈ | 114.23 | 54665-47-3 |
| 2,2,3-Trimethylpentane (racemic) | 2,2,3-trimethylpentane | C₈H₁₈ | 114.23 | 564-02-3 |
| n-Octane | Octane | C₈H₁₈ | 114.23 | 111-65-9 |
| Isooctane (2,2,4-Trimethylpentane) | 2,2,4-trimethylpentane (B7799088) | C₈H₁₈ | 114.23 | 540-84-1 |
This table was generated based on data from PubChem and other chemical databases. wikipedia.orgnih.govnih.govnih.gov
Stereospecificity refers to a reaction mechanism where stereoisomeric starting materials yield products that are also stereoisomers. wikipedia.orgpharmaguideline.com In essence, the stereochemistry of the reactant dictates the stereochemistry of the product. pharmaguideline.com This is a crucial concept in chemical synthesis, as it allows for the creation of complex molecules with a specific three-dimensional arrangement. numberanalytics.cominflibnet.ac.in
The study of stereospecific reactions in saturated alkanes like this compound is important for several reasons. It advances the fundamental understanding of reaction mechanisms and the factors that control stereochemical outcomes. numberanalytics.com While alkanes are generally considered unreactive, developing stereospecific methods for their functionalization is a significant area of research. libretexts.orgnih.gov The ability to selectively introduce functional groups into a saturated hydrocarbon chain with a defined stereochemistry would be a powerful tool in organic synthesis. stackexchange.com Research on chiral alkanes such as this compound provides valuable insights into the principles of stereocontrol that can be applied to the synthesis of more complex and biologically active molecules. khanacademy.org
Structure
3D Structure
Properties
CAS No. |
40824-48-4 |
|---|---|
Molecular Formula |
C8H18 |
Molecular Weight |
114.23 g/mol |
IUPAC Name |
(3S)-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3/t7-/m0/s1 |
InChI Key |
XTDQDBVBDLYELW-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)C(C)(C)C |
Canonical SMILES |
CCC(C)C(C)(C)C |
Origin of Product |
United States |
Stereochemical Principles and Structural Elucidation of S 2,2,3 Trimethylpentane
Defining Chirality and Stereoisomerism in Alkane Architectures
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In the context of alkanes, which are hydrocarbons containing only single bonds, chirality typically arises from the presence of a stereocenter or chiral center. A stereocenter is a carbon atom that is bonded to four different substituent groups. Molecules that are non-superimposable mirror images of each other are called enantiomers. Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.
Configurational Isomerism in Branched Pentanes
Branched pentanes, such as the isomers of trimethylpentane, provide clear examples of configurational isomerism. Constitutional isomers, like 2,2,3-trimethylpentane (B1293788), 2,2,4-trimethylpentane (B7799088), and 2,3,4-trimethylpentane (B165518), share the same molecular formula, C8H18, but differ in the connectivity of their atoms. docbrown.info The arrangement of atoms in 2,2,3-trimethylpentane results in a chiral center, leading to the existence of stereoisomers. In contrast, 2,2,4-trimethylpentane and 2,3,4-trimethylpentane can be chiral depending on the specific arrangement of their methyl groups. For instance, 2,3,4-trimethylpentane possesses two chiral centers. brainly.com
Chiral Centers and Enantiomeric Relationships in (S)-2,2,3-Trimethylpentane
This compound is a chiral molecule due to the presence of a single stereocenter at the third carbon atom (C3). This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a tert-butyl group (-C(CH3)3). nih.gov The presence of this chiral center means that 2,2,3-trimethylpentane can exist as a pair of enantiomers: this compound and (R)-2,2,3-trimethylpentane. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The 'S' designation in this compound refers to the sinister (left-handed) configuration at the C3 stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.
Conformational Analysis of Branched Alkanes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers.
Rotational Isomers and Energy Barriers in Alkane Chains
Rotation around the carbon-carbon single bonds in alkanes is not entirely free due to torsional strain, which is the repulsion between electron clouds in adjacent bonds. This results in energy barriers to rotation. The most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible, while the least stable are eclipsed, where they are aligned. For a molecule like 2,2,3-trimethylpentane, rotation around the C3-C4 bond is of particular interest. The energy diagram for this rotation shows the relative energies of the different staggered and eclipsed conformers. chegg.com
Influence of Steric Hindrance on Preferred Conformations of Branched Alkanes
Steric hindrance, the repulsive interaction that occurs when atoms or groups are forced to occupy the same space, plays a crucial role in determining the preferred conformations of branched alkanes. fiveable.me In 2,2,3-trimethylpentane, the bulky tert-butyl and ethyl groups create significant steric strain in certain conformations. When viewing down the C3-C4 bond, the most stable staggered conformation will be the one where the large tert-butyl group and the ethyl group are anti-periplanar (180° apart) to minimize steric repulsion. chegg.com Conversely, the eclipsed conformations, especially the one where the tert-butyl and ethyl groups are aligned, will be the highest in energy due to severe steric clash. chegg.com
Table 1: Relative Energies of Staggered Conformers of 2,2,3-Trimethylpentane (viewed down the C3-C4 bond)
| Conformer | Dihedral Angle (t-Bu - C3 - C4 - Et) | Relative Energy (Illustrative) | Description |
| Anti | 180° | 0 kJ/mol (most stable) | The bulky tert-butyl and ethyl groups are furthest apart, minimizing steric hindrance. |
| Gauche 1 | 60° | ~4-6 kJ/mol | The tert-butyl and ethyl groups are in a gauche interaction, leading to some steric strain. |
| Gauche 2 | 300° (-60°) | ~4-6 kJ/mol | Similar in energy to Gauche 1 due to another gauche interaction between the bulky groups. |
Note: The relative energy values are illustrative and represent the general principles of conformational analysis. Actual values would be determined by computational chemistry or experimental methods.
Advanced Experimental Techniques for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural elucidation. While the 'S' designation provides a theoretical description, experimental verification is essential. For chiral alkanes, which often lack functional groups that facilitate traditional methods of resolution and analysis, advanced spectroscopic techniques are employed. researchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), the experimental VCD spectrum of an unknown enantiomer can be compared to the theoretically calculated spectrum for a known configuration (e.g., the 'S' configuration). A match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration. youtube.com
Optical Rotation and Optical Rotatory Dispersion (ORD)
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. yale.edu The direction and magnitude of this rotation are characteristic of a specific enantiomer. While a simple optical rotation measurement can distinguish between enantiomers, it does not directly reveal the absolute configuration without a known reference. Optical Rotatory Dispersion (ORD) is the measurement of optical rotation as a function of wavelength. wikipedia.orgvlabs.ac.in The resulting ORD curve can be compared with curves predicted by theoretical calculations, such as those using density functional theory (DFT), to assign the absolute configuration. acs.orgnih.gov For chiral alkanes, the combination of experimental ORD data with high-level computational chemistry provides a reliable method for stereochemical assignment. nih.gov
Table 2: Illustrative Chiroptical Data for a Chiral Alkane
| Property | (S)-Enantiomer (Illustrative) | (R)-Enantiomer (Illustrative) |
| Specific Rotation [α]D | -8.5° | +8.5° |
| VCD Spectrum | Characterized by a specific pattern of positive and negative bands in the C-H stretching region. | Mirror-image pattern of the (S)-enantiomer's VCD spectrum. |
| ORD Curve | Shows a plain curve with negative rotation that becomes more negative at shorter wavelengths. | Shows a plain curve with positive rotation that becomes more positive at shorter wavelengths. |
Note: The specific rotation value is hypothetical and serves as an example for a chiral alkane. The descriptions of the VCD and ORD data are based on general principles for such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Alkanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. google.com However, in a standard achiral solvent, enantiomers like (R)- and this compound are indistinguishable by NMR as their corresponding nuclei are isochronous, yielding identical spectra. nih.govbiocompare.com To overcome this, chiral discriminating agents are employed to create a chiral environment, inducing diastereomeric interactions that result in observable spectral differences. researchgate.net
Chiral Derivatizing Agents and Chiral Solvating Agents in Multinuclear NMR Spectroscopy
The differentiation of enantiomers by NMR is primarily achieved through two types of chiral auxiliaries: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). acs.org
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form covalent bonds, converting a pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.gov These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their quantification. wikipedia.org A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which is used to derivatize chiral alcohols and amines. researchgate.net However, for a saturated alkane like this compound that lacks reactive functional groups, the application of CDAs is not feasible.
Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs associate with the enantiomeric analytes through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, to form transient, rapidly exchanging diastereomeric complexes. nih.govnih.gov This differential interaction leads to a chemical shift non-equivalence (Δδ) for the nuclei of the two enantiomers, enabling their distinction and the determination of enantiomeric excess (ee). google.com While direct interaction with non-polar alkanes is weak, specialized CSAs and systems have been developed for such challenges.
Multinuclear NMR plays a significant role in these analyses. Nuclei such as ¹⁹F, ³¹P, and ¹³C often exhibit larger chemical shift dispersions compared to ¹H, which can lead to better-resolved signals for the diastereomeric species, simplifying analysis and improving accuracy. nih.govnih.gov
| Chiral Auxiliary | Principle of Operation | Applicability to Alkanes | Common NMR Nuclei |
|---|---|---|---|
| Chiral Derivatizing Agents (CDAs) | Forms covalent diastereomers | Not applicable due to lack of functional groups | ¹H, ¹³C, ¹⁹F, ³¹P |
| Chiral Solvating Agents (CSAs) | Forms non-covalent, transient diastereomeric complexes | Applicable, though interactions are weak | ¹H, ¹³C, ¹⁹F |
| Chiral Liquid Crystals (CLCs) | Acts as an anisotropic solvent causing differential alignment | Highly applicable | ²H |
Natural Abundance Deuterium (B1214612) NMR and Residual Quadrupolar Couplings in Chiral Liquid Crystal Solvents
A particularly powerful technique for the enantiodiscrimination of non-functionalized chiral molecules, including alkanes, is natural abundance deuterium NMR (NAD NMR) in chiral liquid crystal (CLC) solvents. nih.govresearchgate.net
This method leverages the fact that deuterium (²H), which is present at a natural abundance of approximately 0.015%, is a quadrupolar nucleus. researchgate.netmagritek.com When a racemic or enantioenriched sample of a chiral alkane is dissolved in a CLC solvent (often a polypeptide like poly-γ-benzyl-L-glutamate), the solute molecules become partially oriented. nih.govnih.gov Crucially, the two enantiomers experience different degrees of interaction with the chiral solvent, leading to distinct average orientations. researchgate.net
This difference in orientation results in a measurable difference in the residual quadrupolar couplings (RQCs) for the deuterium nuclei in each enantiomer. nih.gov The outcome is a separate set of signals in the ²H NMR spectrum for each enantiomer, allowing for direct quantification of the enantiomeric ratio. researchgate.net A significant advantage of this technique is that it does not require isotopic labeling of the analyte. nih.gov
Applications in Stereochemical Assignment of Chiral Molecules
The NMR techniques described are pivotal for two main applications: determining the enantiomeric purity (or enantiomeric excess) and assigning the absolute configuration of chiral molecules. nih.govresearchgate.net
Enantiomeric Purity: By integrating the distinct signals corresponding to each enantiomer in the presence of a chiral auxiliary, the ratio of the two enantiomers in a mixture can be accurately calculated. This is a routine application for both CDAs (where applicable) and CSAs. The NAD NMR method in CLCs is also highly effective for this purpose. nih.govnih.gov
Absolute Configuration Assignment: Assigning the absolute stereochemistry (R or S) is more complex. For molecules derivatized with agents like Mosher's acid, empirical models have been established that correlate the observed chemical shift differences (Δδ) to the spatial arrangement of substituents around the chiral center. google.comfrontiersin.org For analyses involving CSAs or CLCs, the assignment of absolute configuration is often achieved by comparing the NMR data of the unknown sample to that of an authentic, enantiomerically pure standard. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
Chiral chromatography is a fundamental and widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. researchgate.netnih.gov The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. azom.com
Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases
Gas Chromatography (GC): Chiral GC is exceptionally well-suited for the separation of volatile and thermally stable compounds like this compound. researchgate.net The most effective and widely used CSPs for separating chiral hydrocarbons are derivatized cyclodextrins. azom.comchromatographyonline.comgcms.cz These macrocyclic selectors create a chiral cavity into which one enantiomer fits better than the other, leading to differences in interaction strength and retention time. azom.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can separate a vast range of compounds. shimadzu.com For non-polar analytes like alkanes, normal-phase HPLC is typically used. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and successful stationary phases for a broad spectrum of chiral separations. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. selvita.com It primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of an organic modifier (like an alcohol). SFC offers several advantages over HPLC, including faster separations, higher efficiency, and significantly reduced organic solvent consumption, making it a "greener" technique. nih.govselvita.com The same polysaccharide and cyclodextrin-based CSPs used in HPLC and GC are often employed in SFC with excellent results.
| Technique | Typical Mobile Phase | Common CSPs for Alkanes | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Inert Gas (e.g., He, H₂) | Derivatized Cyclodextrins | High resolution for volatile compounds |
| High-Performance Liquid Chromatography (HPLC) | Organic Solvents (e.g., Hexane/Isopropanol) | Derivatized Polysaccharides | Broad applicability, well-established |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂ + Modifier | Derivatized Polysaccharides, Cyclodextrins | Fast, efficient, reduced solvent use |
Capillary Electrophoresis (CE) in Chiral Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis. chromatographytoday.comfuture4200.com In chiral CE, a chiral selector is added directly to the background electrolyte (the running buffer). springernature.com Common chiral selectors include cyclodextrins, crown ethers, and certain antibiotics. springernature.com
The separation mechanism relies on the differential, transient binding of the enantiomers with the chiral selector in the liquid phase. This difference in interaction affinity results in a change in the effective electrophoretic mobility of each enantiomer, causing them to migrate at different velocities and separate into distinct zones. nih.govnih.gov While CE offers extremely high separation efficiency and requires minimal sample and reagent volumes, its application is most straightforward for charged or polar analytes. chromatographytoday.comnih.gov Adapting the technique for neutral, non-polar molecules like this compound is more challenging and often involves specialized methods.
Vibrational Optical Activity (VOA) Spectroscopy
Vibrational optical activity encompasses techniques that measure the differential response of a chiral molecule to left and right circularly polarized infrared radiation. These methods are highly sensitive to the stereochemical arrangement of atoms and are instrumental in determining the absolute configuration of molecules in solution.
Raman Optical Activity (ROA) for Absolute Configuration Determination
Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. nih.govrsc.org This technique provides detailed information about the stereochemistry and conformation of chiral molecules in solution. rsc.orgchimia.ch The determination of the absolute configuration of a molecule is typically achieved by comparing the experimental ROA spectrum with that predicted by quantum chemical calculations for a known enantiomer. rsc.org
While ROA has been successfully applied to a wide range of chiral molecules, from natural products to complex biomolecules, there is no published research detailing the ROA spectrum or its theoretical calculation for this compound. Such a study would involve the computational prediction of the ROA spectrum for the (S)-enantiomer and its comparison with an experimentally measured spectrum to confirm the absolute configuration. The absence of such data indicates a gap in the application of this advanced technique to simple, yet fundamental, chiral alkanes.
Electronic Circular Dichroism (CD) for Chiral Molecules
Electronic Circular Dichroism (CD) spectroscopy is another key chiroptical method that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. encyclopedia.pub The resulting CD spectrum is highly sensitive to the absolute configuration and conformation of chiral molecules. encyclopedia.pubnih.gov For molecules with chromophores, CD spectroscopy is a standard tool for stereochemical analysis.
Saturated alkanes, like this compound, lack traditional chromophores, which makes the measurement of their CD spectra challenging as their electronic transitions occur in the vacuum ultraviolet (VUV) region. Nevertheless, advancements in instrumentation have made it possible to measure the CD spectra of some chiral hydrocarbons. While general principles of CD spectroscopy are well-established, specific experimental or theoretical CD data for this compound are not available in the scientific literature. A hypothetical study would involve measuring the CD spectrum in the VUV region and comparing it with quantum chemical calculations to elucidate its stereochemical features. The lack of such a study for this compound limits a full understanding of its chiroptical properties.
Computational and Theoretical Investigations of S 2,2,3 Trimethylpentane
Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods are powerful tools for studying complex chemical systems. They combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., a reaction center) with the computational efficiency of molecular mechanics (MM) for the surrounding environment.
Quantum-Guided Molecular Mechanics (Q2MM) is an automated method used to develop force fields for transition states (TSFFs). nih.govchemrxiv.org This approach utilizes data from electronic structure calculations, typically Density Functional Theory (DFT), to parameterize a molecular mechanics potential energy function that accurately describes the geometry and energy of a transition state. nih.govresearchgate.net By modeling the transition state as a minimum on the potential energy surface, these specialized force fields allow for rapid and accurate predictions of stereoselectivity in chemical reactions. researchgate.netrsc.org
The Q2MM methodology involves fitting parameters to reproduce the QM-calculated geometries, energies, and vibrational frequencies of the transition state. nih.gov This technique has been extensively used to predict the outcomes of various enantioselective reactions. nih.govresearchgate.net For a hypothetical reaction involving (S)-2,2,3-trimethylpentane, Q2MM could be employed to derive a TSFF for the rate-determining step. This force field would then be used in molecular mechanics calculations to determine the energy barriers for the formation of different stereoisomeric products, thus predicting the stereoselectivity of the reaction.
Table 1: Illustrative Data for Q2MM-Derived Transition State Force Field Parameters
| Parameter Type | Atom Types Involved | Value (Example) | Unit |
| Bond Stretch | C-H (reacting) | 1.10 | Å |
| Bond Stretch | C-C (forming) | 2.20 | Å |
| Angle Bend | H-C-C (reacting) | 105.0 | degrees |
| Dihedral | C-C-C-C | 15.0 | kcal/mol |
Note: This table contains hypothetical data to illustrate the types of parameters generated in a Q2MM force field. Actual values would be derived from QM calculations for a specific reaction.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For chiral alkanes like this compound, DFT is particularly useful for determining the absolute configuration and analyzing the conformational landscape.
One powerful application of DFT is the calculation of optical rotation, which can be used to assign the absolute configuration of a chiral molecule by comparing the calculated value to experimental measurements. nih.govacs.org The time-dependent DFT (TDDFT) method is frequently employed for this purpose. nih.govacs.org Furthermore, DFT calculations can elucidate the relative energies of different conformers of this compound, providing insight into the most stable three-dimensional structures the molecule can adopt. This conformational analysis is crucial as the reactivity and physical properties of a molecule are often dependent on its preferred conformation. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Isomer Separation
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can explore the conformational space of a molecule and simulate dynamic processes such as isomer separation.
For this compound, MD simulations can reveal the various conformations accessible to the molecule at a given temperature and the timescales of transitions between them. This provides a more dynamic picture of the molecule's structure than the static view offered by energy minimization.
In the context of isomer separation, MD simulations are invaluable for understanding the mechanisms by which different isomers can be separated using porous materials like zeolites or metal-organic frameworks (MOFs). researchgate.netnih.govmdpi.com Simulations can be used to calculate diffusion rates and adsorption energies of different alkane isomers within a porous host, providing insights into the factors that govern selective separation. researchgate.netarxiv.org For instance, MD could be used to model the passage of a mixture of octane (B31449) isomers, including this compound, through a simulated nanoporous membrane to predict separation efficiency. scispace.com
Table 2: Representative Output from a Molecular Dynamics Simulation for Alkane Isomer Diffusion in a Zeolite
| Alkane Isomer | Simulation Time (ns) | Mean Squared Displacement (Ų) | Diffusion Coefficient (10⁻⁹ m²/s) |
| n-octane | 10 | 150.7 | 1.26 |
| 2-methylheptane | 10 | 125.3 | 1.04 |
| This compound | 10 | 85.2 | 0.71 |
| 2,2,4-trimethylpentane (B7799088) | 10 | 78.9 | 0.66 |
Note: This table presents hypothetical data to illustrate how MD simulations can quantify and compare the mobility of different isomers within a porous material.
Prediction of Stereoselectivity and Elucidation of Reaction Pathways
Computational chemistry offers powerful tools for predicting the stereochemical outcome of a reaction and for mapping out the entire reaction pathway. rsc.org Understanding the factors that control stereoselectivity is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
For reactions involving this compound, computational methods can be used to model the transition states leading to different stereoisomeric products. By calculating the relative energies of these transition states, the stereoselectivity of the reaction can be predicted. Both QM and QM/MM methods are employed for this purpose, with the choice of method depending on the size and complexity of the system. rsc.org
In recent years, machine learning has emerged as a powerful tool for predicting stereoselectivity. bohrium.comnih.govresearchgate.net By training models on large datasets of known reaction outcomes, machine learning algorithms can learn to predict the stereoselectivity of new reactions with high accuracy. bohrium.comnih.gov These methods can complement traditional computational approaches and accelerate the discovery of new stereoselective reactions. rsc.org
Graph Theory and Topological Indices in Structural Analysis of Alkane Isomers
Graph theory provides a powerful framework for analyzing the structure of molecules, where atoms are represented as vertices and bonds as edges. irejournals.com This approach allows for the calculation of various numerical descriptors, known as topological indices, which quantify different aspects of a molecule's structure, such as its size, shape, and degree of branching. publishoa.com
For alkane isomers like this compound, topological indices can be used to correlate molecular structure with various physicochemical properties, such as boiling point, viscosity, and stability. irejournals.comlettersinhighenergyphysics.com For example, the Wiener index and the Randić connectivity index are two well-known topological indices that have been successfully used to model the properties of alkanes. irejournals.com The use of graph theory and topological indices provides a quantitative method for comparing the structures of different alkane isomers and for developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. researchgate.net These models are valuable tools for predicting the properties of new or uncharacterized alkane isomers without the need for extensive experimental measurements. acs.org
Reactivity and Mechanistic Aspects of Chiral Branched Alkanes
Fundamental Reactivity Patterns of Saturated Hydrocarbons
Saturated hydrocarbons, or alkanes, are characterized by their relative inertness compared to other classes of organic compounds. ck12.orgsettalagas.itlabster.com This low reactivity stems from the nature of their chemical bonds: strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. libretexts.orgsavemyexams.com A significant amount of energy is required to break these stable bonds, rendering alkanes generally unreactive under mild conditions. ck12.orgsavemyexams.com The lack of polarity in these bonds means there are no significant partial positive or negative charges on the atoms, making them less susceptible to attack by polar reagents, including nucleophiles and electrophiles. libretexts.orgsavemyexams.com
Despite their general stability, saturated hydrocarbons can undergo several types of reactions under specific conditions. The most prominent reactions include combustion, halogenation, and pyrolysis (cracking). libretexts.orgaakash.ac.inwou.edu
Combustion: This is a highly exothermic oxidation-reduction reaction where the alkane reacts with an excess of oxygen to produce carbon dioxide, water, and a significant amount of heat. msu.edumaricopa.edu This reactivity is the basis for the widespread use of alkanes as fuels. settalagas.itmaricopa.edu The heat of combustion can be influenced by the structure of the alkane; branched alkanes are generally more thermodynamically stable and thus have slightly lower heats of combustion than their straight-chain isomers. khanacademy.orgstackexchange.com For instance, the highly branched isomer 2,2,3,3-tetramethylbutane (B1293380) releases less energy upon combustion compared to its less branched counterparts. alevelchemistry.co.uk
Halogenation: This is a substitution reaction where one or more hydrogen atoms of an alkane are replaced by a halogen atom (e.g., chlorine or bromine). msu.edupearson.com This reaction typically requires an energy input, such as heat or ultraviolet (UV) light, to initiate the process, which often proceeds through a free-radical chain mechanism. aakash.ac.inmsu.edu The reactivity of hydrogen atoms in an alkane towards halogenation is not uniform; tertiary hydrogens are more reactive than secondary hydrogens, which are in turn more reactive than primary hydrogens.
Pyrolysis (Cracking): This process involves the thermal decomposition of higher molecular weight alkanes into smaller, more volatile hydrocarbons, such as lower molecular weight alkanes and alkenes. byjus.comvedantu.comtestbook.com Pyrolysis is typically carried out at high temperatures (773-973 K) and can be influenced by the presence of catalysts. vedantu.com The rate of pyrolysis tends to increase with the molecular weight and the degree of branching in the alkane. byjus.comtestbook.com The mechanism of cracking is believed to involve free radicals. vedantu.comunacademy.com
C-H Bond Activation: A significant area of research focuses on the selective activation of the strong C-H bonds in alkanes to convert them into more valuable functionalized products under milder conditions. nih.govnih.govrsc.org This is a challenging task due to the high bond dissociation energy of C-H bonds. nih.gov Various transition metal complexes have been developed to facilitate this process through mechanisms such as oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation. nih.govwikipedia.org Recent studies have explored catalytic systems that can activate C-H bonds with a very low or even nonexistent energy barrier, which could enhance selectivity, particularly for primary C-H bonds. acs.org
The table below summarizes the fundamental reactivity patterns of saturated hydrocarbons:
| Reaction Type | Description | Conditions | Key Features |
| Combustion | Reaction with oxygen to produce carbon dioxide and water. | High temperature, excess oxygen | Highly exothermic; basis for use as fuels. maricopa.edu |
| Halogenation | Substitution of hydrogen atoms with halogen atoms. | Heat or UV light | Often proceeds via a free-radical mechanism. aakash.ac.in |
| Pyrolysis (Cracking) | Thermal decomposition into smaller hydrocarbons. | High temperatures (773-973 K), sometimes with catalysts | Rate increases with molecular weight and branching. byjus.comtestbook.com |
| C-H Bond Activation | Cleavage of a C-H bond and formation of a new bond. | Often requires a transition metal catalyst | A key challenge in converting alkanes to value-added chemicals. nih.govrsc.org |
Stereochemical Control in Alkane Functionalization Reactions
The functionalization of alkanes, particularly chiral branched alkanes like (S)-2,2,3-trimethylpentane, presents a significant challenge in maintaining or controlling the stereochemistry at the chiral center. The inherent low reactivity of C-H bonds necessitates harsh reaction conditions or highly reactive reagents, which can often lead to racemization or a mixture of stereoisomers. However, significant progress has been made in developing methods for stereoselective and stereospecific alkane functionalization.
Enantioselective C-H activation is a powerful strategy for the direct conversion of prochiral C-H bonds in alkanes into chiral functional groups. This is typically achieved using chiral catalysts that can differentiate between enantiotopic C-H bonds or faces of a molecule. While much of the research has focused on the functionalization of C-H bonds adjacent to existing functional groups, there is growing interest in the enantioselective functionalization of unactivated alkanes.
For a chiral alkane like this compound, the existing stereocenter can influence the reactivity of the various C-H bonds in its structure. The challenge lies in developing catalytic systems that can selectively functionalize a specific C-H bond while preserving the original stereochemistry. This often involves the use of chiral transition metal complexes, where the ligands play a crucial role in creating a chiral environment around the metal center, thereby directing the reaction to a specific site with high enantioselectivity.
Research in this area has explored various transition metals, including rhodium, iridium, palladium, and iron, in combination with a wide array of chiral ligands. These catalysts can promote a range of functionalization reactions, such as oxidation, amination, and carbon-carbon bond formation. The success of these reactions depends on a delicate balance of electronic and steric factors in both the substrate and the catalyst.
Free radical reactions are a common method for the functionalization of alkanes due to the ability of radical species to abstract hydrogen atoms from strong C-H bonds. However, traditional radical reactions are often unselective and can lead to a mixture of products. Furthermore, the intermediate radical species are typically planar or rapidly inverting, which can result in the loss of stereochemical information if the radical is formed at a stereocenter.
Despite these challenges, strategies have been developed to exert stereochemical control in radical reactions of alkanes. One approach involves the use of chiral auxiliaries or catalysts that can influence the trajectory of the incoming radical or the subsequent bond-forming step. For instance, a chiral catalyst could selectively abstract a specific hydrogen atom or control the facial selectivity of a radical addition to a prochiral radical intermediate.
Another strategy involves intramolecular radical reactions, where the radical is tethered to a chiral part of the molecule. This proximity and the conformational constraints of the system can lead to highly stereoselective transformations. For example, in the context of a molecule like this compound, a radical generated at one position could be directed to react at another specific site within the same molecule in a stereocontrolled manner, guided by the existing stereocenter.
Recent advancements in photoredox catalysis have also opened up new avenues for controlled radical reactions of alkanes. These methods often operate under milder conditions, which can help to preserve stereochemical integrity. By using chiral photocatalysts, it is possible to generate and control the reactivity of radicals with a high degree of enantioselectivity.
Influence of Chirality on Reaction Mechanisms and Kinetics
The presence of a stereocenter in a branched alkane such as this compound can have a profound impact on the mechanisms and kinetics of its chemical reactions. This influence arises from the distinct three-dimensional arrangement of atoms around the chiral center, which can affect everything from substrate-catalyst interactions to the stability of transition states.
The chirality of the alkane can introduce diastereoselectivity into its reactions. When a chiral molecule reacts with a chiral reagent or catalyst, two diastereomeric transition states are possible. These transition states will have different energies, leading to a difference in the rates of formation of the diastereomeric products. For this compound, the approach of a reactant to different C-H bonds will be sterically and electronically influenced by the existing chiral center, leading to preferential reaction at certain sites.
Furthermore, the kinetics of a reaction can be significantly affected by the chirality of the substrate. In enzyme-catalyzed reactions, for example, the precise fit of a chiral substrate into the active site of an enzyme is crucial for catalytic activity. Similarly, in non-enzymatic catalysis, the interaction between a chiral alkane and a chiral catalyst can lead to a phenomenon known as kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other.
The mechanistic pathway of a reaction can also be altered by the chirality of the starting material. The stereoelectronic requirements of a particular reaction mechanism might be more readily met by one enantiomer than the other. For instance, in an elimination reaction, the required anti-periplanar arrangement of a hydrogen atom and a leaving group might be more easily achieved in one diastereomeric transition state, leading to a faster reaction rate for the corresponding stereoisomer.
Advanced Research Applications of Chiral Branched Alkanes
Role in Advanced Materials Sciencechiralpedia.comyoutube.com
The application of chiral molecules in materials science has led to the development of materials with unique optical and electronic properties. chiralpedia.com Chirality, or "handedness," at the molecular level can be translated into macroscopic properties, making chiral branched alkanes like (S)-2,2,3-Trimethylpentane valuable components in the design of sophisticated materials. chiralpedia.comyoutube.com
Chiral Polymers and Liquid Crystals Designsigmaaldrich.comcmu.edumdpi.com
The synthesis of chiral polymers is a cornerstone of modern materials science, as these macromolecules, including natural ones like DNA and proteins, exhibit unique functions derived from their specific stereochemistry. cmu.edu While simple alkanes are not typically used as monomers in polymerization, the principle of incorporating chirality is paramount. Asymmetric polymerization can produce optically active polymers from optically inactive monomers, often using a chiral medium or catalyst to guide the stereochemistry. cmu.edu
In the realm of liquid crystals (LCs), chirality is a critical feature. The introduction of a chiral compound, known as a chiral dopant, into a non-chiral (nematic) liquid crystal phase induces a helical twist in the arrangement of the LC molecules. mdpi.com This transforms the material into a chiral nematic, or cholesteric, liquid crystal. This induced helical superstructure is the basis for many liquid crystal display (LCD) technologies. dakenchem.combeilstein-journals.org The ability of a dopant to induce this twist is quantified as its Helical Twisting Power (HTP). While complex molecules are often designed to maximize HTP, any chiral molecule, including this compound, can function as a chiral dopant. The efficiency of chirality transfer from the dopant to the LC host is a subject of intensive study. rsc.org
| Feature | Role of Chiral Branched Alkane | Significance in Material Design |
| Chiral Polymers | Can act as a chiral building block or part of a chiral solvent/medium during asymmetric polymerization. | Induces specific stereochemistry (e.g., helical conformation), leading to polymers with unique optical or recognition properties. cmu.edu |
| Liquid Crystals | Can serve as a chiral dopant to induce a helical structure in a nematic host. mdpi.com | Creates cholesteric liquid crystals essential for various display modes and photonic applications. beilstein-journals.org |
Optical and Electronic Devices Utilizing Chiral Architecturesnih.govelsevierpure.commpg.de
Chiral materials are gaining significant interest for their potential in advanced optics and electronics, a field often termed "chiral optoelectronics". nih.govmpg.de Materials that can interact with and manipulate polarized light are essential for next-generation technologies. Chiral organic semiconductors, for example, offer the ability to control both electron and photon spin. youtube.com
The core principle is that chiral molecular structures can lead to materials that preferentially absorb, emit, or reflect circularly polarized light (CPL). nih.gov This property is crucial for applications such as:
High-Efficiency Displays: In Organic Light Emitting Diodes (OLEDs), generating CPL directly can enhance efficiency. youtube.com
Encrypted Communications: Data can be encoded in the polarization of light, a feature that cannot be detected by the naked eye. youtube.com
Spintronics: Chiral molecules can act as spin filters, a property that is foundational to developing electronic devices that utilize both the charge and spin of electrons. youtube.com
As a fundamental chiral molecule, this compound can be used in foundational studies to understand how molecular chirality translates to the chiroptical properties of thin films and other architectures. elsevierpure.com
Chiral Recognition in Nanoporous Materials and Sensor Developmentnih.govresearchgate.netnih.gov
The ability to distinguish between enantiomers is critical in pharmaceuticals, agrochemicals, and food science. This has driven the development of advanced sensors and separation materials capable of chiral recognition. researchgate.netrsc.org
Nanoporous Materials: Materials such as metal-organic frameworks (MOFs) can be designed with chiral pores that selectively bind one enantiomer over another. acs.orgnih.gov These materials can be used as stationary phases in chromatography for enantioselective separation. nih.gov Simple chiral alkanes like this compound can serve as model analytes to test the recognition capabilities of these novel porous structures. researchgate.net The development of chiral porous carbon surfaces also opens new avenues for creating materials for enantioselective chemistry. mdpi.com
Sensor Development: Electronic nose (e-nose) technology utilizes arrays of gas sensors to detect and identify volatile organic compounds (VOCs). nih.govnih.govmdpi.com A significant challenge is developing e-noses that can distinguish between chiral isomers. By training pattern-recognition algorithms with data from specific enantiomers, such as (S)- and (R)-2,2,3-trimethylpentane, researchers aim to create sensors for applications in environmental monitoring, safety, and quality control. nih.govmdpi.com
Enantioselective Catalysis and Chiral Ligand Designnih.govacs.org
Enantioselective catalysis focuses on the synthesis of single-enantiomer products from prochiral or racemic starting materials, which is essential for producing pharmaceuticals and fine chemicals. acs.org Chiral branched alkanes are central to this field, not as catalysts themselves, but as substrates that are crucial for understanding and developing new catalytic systems. nih.gov
Chiral Alkanes as Model Systems for Understanding Catalytic Processesnih.govprinceton.edupsu.edu
The selective functionalization of C–H bonds in alkanes is a major goal in synthetic chemistry. princeton.edu Doing so enantioselectively adds another layer of complexity and value. psu.edu Chiral transition metal catalysts are designed to activate a specific C–H bond and create a new chiral center with high selectivity. nih.gov
This compound serves as an ideal model substrate in these studies. Because it is already chiral, its interaction with a chiral catalyst provides deep mechanistic insights. For example, a catalyst might show a preference for reacting with one diastereotopic C-H bond over another, or it might react at different rates with the (S)-enantiomer versus the (R)-enantiomer (a process known as kinetic resolution). Such experiments are fundamental to evaluating the effectiveness of newly designed chiral catalysts and ligands. organic-chemistry.org
| Research Question | How this compound is Used | Information Gained |
| Catalyst Enantioselectivity | Used as a substrate for a new chiral catalyst. | Measures the catalyst's ability to distinguish between enantiomers or create a new stereocenter with a specific configuration. nih.gov |
| Reaction Mechanism | The reaction products and their stereochemistry are analyzed. | Elucidates the transition state geometry and the factors controlling stereoinduction. researchgate.netnih.gov |
| Ligand Design | Tested with a series of catalysts where the chiral ligand is systematically varied. | Establishes structure-activity relationships, guiding the design of more effective ligands. acs.org |
Understanding Stereoinduction Mechanisms in Catalytic Transformationsresearchgate.netnih.gov
Stereoinduction is the process by which the chirality in a reactant or catalyst influences the stereochemical outcome of a reaction. Understanding the precise mechanism of this transfer of chiral information is key to rational catalyst design. researchgate.net
When a chiral catalyst interacts with a chiral substrate like this compound, the system forms diastereomeric transition states. These transition states have different energy levels, leading to different reaction rates and, consequently, a specific stereochemical outcome. By studying the reaction of a simple, well-defined chiral alkane, chemists can use computational models and experimental data to map these energy differences and understand the subtle non-covalent interactions (e.g., steric repulsion) that govern the selectivity. nih.gov This knowledge is crucial for moving beyond empirical screening and toward the rational design of catalysts for specific, challenging transformations. researchgate.net
Fundamental Contributions to Prebiotic Chemistry and Theories of Chirality Origin
Research into the chemical origins of life and homochirality primarily revolves around two interconnected areas: the extraterrestrial delivery of organic molecules and the mechanisms for chiral amplification on early Earth.
Extraterrestrial Origin of Chiral Molecules: A significant body of research focuses on carbonaceous chondrite meteorites, which have been found to contain a variety of organic compounds, including amino acids. Crucially, some of these meteoritic amino acids exhibit a slight enantiomeric excess (a surplus of one enantiomer over the other), suggesting that a bias towards certain chiralities existed in the solar system before life began on Earth. nih.govucla.edunih.govmdpi.com For instance, the Murchison meteorite contains an excess of L-enantiomers for certain amino acids like isovaline. nih.govmdpi.com
The discovery of chiral molecules, such as propylene (B89431) oxide, in interstellar space further supports the idea that chiral compounds can form in astrophysical environments and be delivered to planets like the early Earth. nasa.gov These findings have led scientists to hypothesize that the building blocks of life, carrying an initial chiral imbalance, were delivered via meteorites and comets. However, searches for specific alkanes like 2,2,3-Trimethylpentane (B1293788) in these studies are not prominent, and there is no documented evidence of its (S)-enantiomer being a factor in these extraterrestrial theories of homochirality.
Mechanisms for Chiral Amplification: Another major research avenue explores how a small initial enantiomeric imbalance could have been amplified to the complete homochirality observed in biology. One leading hypothesis involves the enantioselective adsorption of molecules onto the surfaces of chiral minerals, such as quartz or calcite. researchgate.netbirmingham.ac.ukrsc.orgrsc.org The idea is that a mineral surface with a specific chirality would preferentially bind or catalyze reactions for one enantiomer from a racemic mixture, concentrating it and leading to its dominance.
While this is a plausible mechanism for various prebiotic molecules, there are no specific research findings or data tables in the existing scientific literature detailing experiments on the enantioselective adsorption or catalytic synthesis of this compound on such mineral surfaces. The focus remains on biomolecules or their direct precursors.
Future Research Directions and Unresolved Challenges in the Stereoselective Chemistry of Branched Alkanes
Innovations in Stereoselective Alkane Synthesis Methodologies
The direct synthesis of enantiopure branched alkanes, particularly those with all-carbon quaternary stereocenters, remains a significant challenge due to the steric hindrance around such centers and the inert nature of C-H bonds. Future progress will be driven by methodologies that can overcome these hurdles.
Key Research Thrusts:
Asymmetric C–H Functionalization: The direct, selective functionalization of unactivated C(sp³)–H bonds is a primary goal. Innovations in this area, such as rhodium- or iridium-catalyzed carbene insertion, offer a pathway to introduce chirality into alkane skeletons directly. Future catalysts must exhibit exceptional selectivity to distinguish between sterically and electronically similar C-H bonds in a simple alkane chain, a challenge that remains largely unresolved.
Asymmetric Hydrogenation of Highly Substituted Alkenes: One of the most direct routes to chiral alkanes is the asymmetric hydrogenation of prochiral alkenes. For a molecule like (S)-2,2,3-Trimethylpentane, this would involve the hydrogenation of a tetrasubstituted alkene. Developing catalysts, often based on iridium or ruthenium, that can efficiently and selectively reduce sterically hindered, unfunctionalized olefins is a critical area of ongoing research.
Biocatalysis and Directed Evolution: Enzymes, particularly engineered P450 monooxygenases, offer immense potential for the regio- and enantioselective hydroxylation of hydrocarbons. This introduces a functional group that can then be removed to yield the desired chiral alkane. Directed evolution can tailor enzymes for specific non-natural substrates, potentially enabling a future biocatalytic route to chiral alkanes that is both highly selective and sustainable.
Construction of Acyclic Quaternary Stereocenters: The creation of chiral centers bonded to four other carbon atoms is notoriously difficult. Advanced strategies like asymmetric allylic alkylation and conjugate additions are powerful tools, though they typically build more complex structures. Adapting these principles to construct simple, non-functionalized quaternary chiral centers is a key challenge that requires novel catalyst design.
| Methodology | Potential for Chiral Alkane Synthesis | Key Challenge |
| Asymmetric C-H Functionalization | Direct introduction of chirality into existing alkane backbones. | Achieving high selectivity between similar C-H bonds in non-functionalized substrates. |
| Asymmetric Hydrogenation | Enantioselective reduction of prochiral alkene precursors to chiral alkanes. | Developing catalysts effective for sterically hindered, unfunctionalized tetrasubstituted alkenes. |
| Biocatalysis | Highly selective, sustainable routes via enzymatic C-H activation. | Engineering enzymes with high activity and selectivity for simple, non-natural alkane substrates. |
| Quaternary Center Construction | Building complex chiral carbon frameworks from the ground up. | Adapting methods to create simple, non-functionalized acyclic quaternary carbons. |
Development of Advanced Analytical Techniques for Ultra-Trace Enantiomeric Excess Determination
Verifying the success of a stereoselective synthesis requires precise and sensitive analytical techniques. For volatile and non-functionalized compounds like this compound, which lack chromophores for standard HPLC analysis, specialized methods are essential.
The primary tool for this purpose is chiral gas chromatography (GC) . Future advancements in this area are focused on:
Novel Chiral Stationary Phases (CSPs): The resolution of enantiomers depends entirely on the chiral selector in the GC column. While derivatized cyclodextrins are the current state-of-the-art, ongoing research seeks to develop new CSPs with higher selectivity, thermal stability, and broader applicability to resolve a wider range of nonpolar analytes like branched alkanes.
Enhanced Sensitivity and Miniaturization: Determining enantiomeric excess (ee) in ultra-trace samples is crucial, particularly in fields like geochemistry or extraterrestrial analysis. This requires coupling high-resolution chiral GC with highly sensitive mass spectrometry (MS) detectors. Future developments may include microfluidic GC systems for rapid, on-site enantiomeric analysis.
Thermodynamic and Kinetic Studies: A deeper understanding of the chiral recognition mechanisms between the alkane enantiomers and the stationary phase is needed. Such studies, combining experimental data with computational modeling, will enable the rational design of more effective CSPs for specific target molecules.
Enhanced Computational Models for Complex Chiral Alkane Systems
Computational chemistry has become an indispensable tool for predicting and understanding stereoselectivity, complementing experimental work. For chiral alkanes, where subtle non-bonding interactions dictate stereochemical outcomes, advanced computational models are particularly vital.
Predicting Reaction Outcomes: Quantum chemical modeling can be used to calculate the transition state energies for different stereochemical pathways in a catalytic reaction. This allows for the in silico screening of catalysts and reaction conditions to predict which will favor the formation of a desired enantiomer like this compound. This predictive power can save significant time and resources in the lab.
Rational Catalyst Design: By modeling the interaction between a substrate and a chiral catalyst, researchers can understand the specific steric and electronic factors that control enantioselectivity. This insight guides the design of new, more effective catalysts. The increasing power of machine learning and AI is beginning to be applied to this area, accelerating the discovery of novel catalyst structures.
Simulating Analytical Signatures: Computational methods can predict chiroptical properties, such as optical rotation, which are fundamental to chirality. Furthermore, modeling the interactions within a chiral stationary phase can help explain the elution order observed in chiral GC and guide the development of new analytical methods. Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for modeling these complex systems.
| Computational Application | Relevance to Chiral Alkanes | Future Direction |
| Reaction Modeling | Predicts the enantiomeric outcome of synthetic routes (e.g., hydrogenation). | Integration with machine learning for high-throughput catalyst screening. |
| Catalyst Design | Elucidates the mechanism of stereocontrol to guide the design of new ligands. | De novo design of catalysts computationally before any lab synthesis is attempted. |
| Analytical Simulation | Predicts chiroptical properties and models interactions in chiral chromatography. | Accurate prediction of GC retention times and elution order on novel CSPs. |
Exploration of Novel Applications in Emerging Technologies
While simple branched alkanes are primarily known as components of fuels, their availability in enantiopure form opens the door to new and unexplored applications where molecular shape and chirality are paramount.
Chiral Materials Science: Chirality is a key factor in the development of advanced materials with unique optical and electronic properties. Enantiopure alkanes, though simple, could serve as chiral dopants in liquid crystal phases or as building blocks for chiral polymers. Their defined three-dimensional structure could be used to template the formation of higher-order chiral superstructures.
Probes for Asymmetric Catalysis: Understanding the intricate pockets and channels of catalysts (both enzymatic and synthetic) is crucial for their development. Enantiopure alkanes could serve as simple, non-reactive probes to map the steric environment of a catalyst's active site.
Fundamental Studies of Chirality: Simple, rigid chiral molecules like the stereoisomers of trimethylpentane are ideal candidates for fundamental physical studies on the nature of chirality and its influence on intermolecular interactions. Their volatility also makes them suitable for gas-phase studies.
Addressing Scalability and Sustainability in Enantiopure Alkane Production
Moving from a laboratory-scale synthesis to industrial production requires overcoming significant challenges in scalability and sustainability. The principles of green chemistry are becoming increasingly important in guiding this transition.
Catalyst Efficiency and Recyclability: Asymmetric catalysts, particularly those based on precious metals like rhodium and iridium, are expensive. A major challenge is developing catalysts with very high turnover numbers (TONs) to minimize the amount needed. Furthermore, immobilizing these catalysts on solid supports (heterogeneous catalysis) is a key goal to allow for easy separation and recycling, which is crucial for large-scale, cost-effective production.
Atom Economy and Waste Reduction: Future synthetic routes must be designed to maximize the incorporation of atoms from the reactants into the final product, a principle known as atom economy. This involves moving away from stoichiometric chiral reagents in favor of catalytic methods. Biocatalytic processes are particularly attractive in this regard, as they often occur in water under mild conditions and generate minimal waste.
Use of Renewable Feedstocks: While many alkanes are derived from petroleum, a long-term goal for sustainability is to produce them from renewable feedstocks. Biocatalytic pathways that can convert biomass-derived starting materials into specific branched alkanes represent a promising, albeit challenging, avenue for future research.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 2,2,3-Trimethylpentane in laboratory settings?
Gas chromatography-mass spectrometry (GC-MS) is widely used for purity analysis due to its high sensitivity and ability to resolve complex mixtures . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can elucidate branching patterns and methyl group positions. High-performance liquid chromatography (HPLC) with UV detection may also be employed for quantifying trace impurities . Researchers should validate methods using certified reference standards and cross-check results with databases like NIST Chemistry WebBook .
Q. What are the key considerations for ensuring safe handling and storage of 2,2,3-Trimethylpentane in research laboratories?
Proper ventilation (e.g., fume hoods), personal protective equipment (PPE) including gloves and goggles, and storage in inert, sealed containers are critical. Avoid prolonged storage, as degradation may increase hazards . Risk assessments should account for exposure scenarios (e.g., scale of use, engineering controls) as outlined in Chemwatch guidelines . Disposal must comply with local regulations and involve qualified personnel .
Q. What is the correct IUPAC nomenclature for 2,2,3-Trimethylpentane, and how does its structure differ from common regioisomers?
The IUPAC name is derived by selecting the longest carbon chain (pentane) and numbering substituents to achieve the lowest possible indices. For 2,2,3-Trimethylpentane, methyl groups are at positions 2, 2, and 3. This distinguishes it from regioisomers like 2,2,4-Trimethylpentane (isooctane), where methyl groups are at positions 2, 2, and 4 .
Advanced Research Questions
Q. How does the molecular structure of 2,2,3-Trimethylpentane influence its thermodynamic properties, such as heat capacity and phase behavior?
The compound’s branched structure reduces rotational freedom compared to linear alkanes, leading to lower gas-phase heat capacity (123.68 J/mol·K at 200 K) . Computational models, such as those by Scott et al. (1974), correlate branching with thermodynamic properties but show uncertainties at high temperatures due to vibrational mode complexities . Phase behavior studies should account for isomer-specific vapor-liquid equilibria.
Q. How does 2,2,3-Trimethylpentane compare to other isomers in terms of octane rating and combustion performance?
With a Research Octane Number (RON) of 109.6, 2,2,3-Trimethylpentane outperforms isomers like 2,3,3-Trimethylpentane (RON 106.1) due to its resistance to engine knocking. This makes it valuable in fuel additive research for optimizing combustion efficiency . Comparative studies should use standardized ASTM protocols to ensure reproducibility .
Q. What computational methods are employed to predict the gas chromatographic retention indices of branched alkanes like 2,2,3-Trimethylpentane?
Quantitative structure-retention relationship (QSRR) models, such as wavelet neural networks, integrate topological indices (e.g., molecular weight, branching degree) to predict retention indices. These methods are validated against experimental data from databases like NIST . Semiempirical models (e.g., Junkes et al., 2003) also correlate retention behavior with molecular descriptors .
Q. How can researchers resolve contradictions in reported thermodynamic data for 2,2,3-Trimethylpentane across different studies?
Cross-validate data using authoritative sources like NIST and prioritize studies employing consistent measurement protocols (e.g., calorimetry for heat capacity). Discrepancies in high-temperature data may arise from experimental limitations; computational simulations (e.g., density functional theory) can provide supplementary insights .
Q. What experimental approaches are used to determine the heat capacity of 2,2,3-Trimethylpentane in the gas phase?
Adiabatic calorimetry and differential scanning calorimetry (DSC) are standard methods. Data from Scott et al. (1974) used a correlation scheme for alkanes, validated against experimental values for linear and branched homologs . Advanced techniques like laser-flash analysis may improve precision in phase-specific measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
